Pyridiniumtribromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

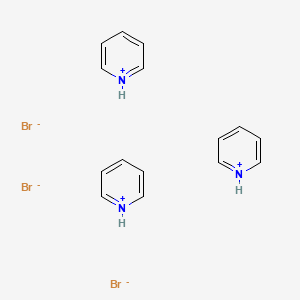

Pyridinium tribromide, also known as pyridinium bromide perbromide or pyridine hydrobromide perbromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. Pyridinium tribromide is a strong oxidizing agent and is commonly used as a source of electrophilic bromine in halogenation reactions .

准备方法

Pyridinium tribromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves mixing pyridinium bromide with an excess of bromine or thionyl bromide under controlled conditions to form the desired product. The resulting compound can be purified by recrystallization from glacial acetic acid to obtain orange-red crystals .

化学反应分析

Bromination of Alkenes

Pyridinium tribromide facilitates stereospecific bromination of alkenes via a cyclic bromonium ion intermediate. The reaction proceeds through anti-addition , producing vicinal dibromides.

Key Examples:

-

Stilbene Bromination

Both cis- and trans-stilbene react to form 1,2-dibromo-1,2-diphenylethane. The product stereochemistry depends on the starting isomer:

Bromination of Ketones

Pyridinium tribromide selectively brominates α-hydrogens in ketones, forming α-bromo derivatives.

Example:

-

3-Ketosteroid → 2,4-Dibromocholestanone

Bromination at the α-positions of the ketone group occurs under mild conditions, demonstrating the reagent’s ability to handle sterically hindered substrates .

Bromination of Aromatic Compounds

Pyridinium tribromide catalyzes electrophilic aromatic substitution (EAS) in electron-rich arenes.

Mechanistic Insights:

-

Anisole Bromination

Pyridinium tribromide increases bromine’s electrophilicity via complexation, directing substitution to the para position .

Oxidation Reactions

Pyridinium tribromide acts as an oxidizer in tandem with other reagents:

-

Sulfide → Sulfoxide/Sulfone

Combined with potassium nitrate (KNO₃), it oxidizes sulfides to sulfoxides or sulfones using air as the terminal oxidant . -

Alcohol → Ketone/Aldehyde

Substituting Py·Br₃ with Br₂ enables oxidation of alcohols to carbonyl compounds under metal-free conditions .

Chemoselective Deprotection

Pyridinium tribromide selectively removes tert-butyldimethylsilyl (TBS) groups from primary alcohols in methanol at 0°C, preserving secondary TBS-protected alcohols and other functional groups .

科学研究应用

Bromination Reactions

Selective Bromination of Acetophenone Derivatives

Pyridinium tribromide has been effectively utilized for the α-bromination of acetophenone derivatives. In a study, it was shown to yield α-bromoacetophenone derivatives with an impressive yield of 85%, outperforming other brominating agents like N-bromosuccinimide (NBS) and cupric bromide, which yielded significantly lower amounts . The reaction conditions were optimized for temperature and time, demonstrating its suitability for educational laboratory settings.

| Brominating Agent | Yield (%) |

|---|---|

| Pyridinium tribromide | 85 ± 4 |

| Cupric Bromide | 60 ± 6 |

| N-Bromosuccinimide | Insufficient |

Drug Development

C5-Selective Bromination of Indole Alkaloids

A novel method employing pyridinium tribromide has been developed for the selective C5-bromination of indole alkaloids, which are crucial in drug development due to their biological activity. This method allows for rapid and mild reactions, yielding high amounts of brominated derivatives in just ten minutes . The ability to selectively functionalize indole rings paves the way for synthesizing new drugs and agrochemicals.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of compounds synthesized using pyridinium tribromide. For instance, a study synthesized various pyridine derivatives that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values indicate moderate to good efficacy, suggesting that pyridinium tribromide can be instrumental in developing new antimicrobial agents.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Synthetic Utility in Organic Chemistry

The synthetic utility of pyridinium tribromide extends to the preparation of various bioactive compounds. For example, it has been used to synthesize novel pyridine derivatives that exhibit potential biological activity . This versatility makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical industry.

作用机制

Pyridinium tribromide exerts its effects through its strong brominating action. It releases bromine in solution, which then acts as an electrophilic bromine source in halogenation reactions . The bromine reacts with organic substrates, leading to the formation of brominated products. The compound’s stability and reactivity make it a valuable tool in organic synthesis .

相似化合物的比较

Pyridinium tribromide is similar to other brominating agents, such as:

Tetrabutylammonium tribromide: Another brominating agent used in organic synthesis.

Trimethylphenylammonium tribromide: A brominating agent with similar applications.

Hydrogen peroxide solution: Used as an oxidizing agent in various chemical reactions.

Compared to these compounds, pyridinium tribromide is unique due to its solid form, ease of handling, and precise weighing capabilities, which are particularly important for small-scale reactions . Its stability under normal storage conditions and strong brominating action make it a preferred choice in many organic synthesis applications .

属性

分子式 |

C15H18Br3N3 |

|---|---|

分子量 |

480.0 g/mol |

IUPAC 名称 |

pyridin-1-ium;tribromide |

InChI |

InChI=1S/3C5H5N.3BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;3*1H |

InChI 键 |

JQRYUMGHOUYJFW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。